(2-Methoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone -

(2-Methoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone

Catalog Number: EVT-5567233
CAS Number:
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 1-(2-methoxybenzoyl)-4-methyl-1,4-diazepane can be achieved through a multi-step process starting from commercially available (S)- or (R)-2-aminopropan-1-ol. [] The key step involves an intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol, ultimately yielding the desired chiral 1,4-diazepane structure. [] The synthesis may involve protecting group strategies and purification techniques to obtain the final compound with high purity.

Molecular Structure Analysis

The molecular structure of 1-(2-methoxybenzoyl)-4-methyl-1,4-diazepane consists of a seven-membered diazepane ring substituted with a methyl group at the 4-position and a 2-methoxybenzoyl group at the 1-position. [] The conformational flexibility of the diazepane ring allows the molecule to adopt various conformations, which may be relevant for its interaction with biological targets.

Chemical Reactions Analysis

1-(2-Methoxybenzoyl)-4-methyl-1,4-diazepane can undergo various chemical reactions typical of secondary amines and amides. For example, the nitrogen atom in the diazepane ring can be further alkylated or acylated to introduce additional substituents. [] The carbonyl group of the amide functionality can participate in reactions such as reduction or nucleophilic additions.

Mechanism of Action

While the specific mechanism of action of 1-(2-methoxybenzoyl)-4-methyl-1,4-diazepane itself is not extensively documented in the provided literature, its derivatives often function as antagonists for G protein-coupled receptors, particularly the CCR5 receptor. [] These antagonists typically compete with endogenous ligands for binding to the receptor, thereby inhibiting downstream signaling pathways.

Applications
  • HIV Infection: SCH 351125, a CCR5 antagonist incorporating the 1-(2-methoxybenzoyl)-4-methyl-1,4-diazepane moiety, has shown promise for treating HIV infection due to its potent antiviral activity and oral bioavailability. []
  • Insomnia: MK-4305, a dual orexin receptor antagonist containing the diazepane core structure, is currently under investigation in clinical trials for treating primary insomnia. []

(S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate

Compound Description: (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate is a key intermediate in the synthesis of the Rho-kinase inhibitor K-115. It serves as a crucial building block in the multi-kilogram production of this pharmaceutical compound [].

Relevance: This compound shares the core 1,4-diazepane ring system with the target compound, 1-(2-methoxybenzoyl)-4-methyl-1,4-diazepane. The key difference lies in the substituents attached to the diazepane ring. In this related compound, a tert-butyl carboxylate group and a methyl group are present, while the target compound features a 2-methoxybenzoyl and a methyl group. The presence of the chiral center at the 3-position of the diazepane ring in both compounds further highlights their structural similarity. [] (https://www.semanticscholar.org/paper/b7382565214f2a07be549d0ca60abd4454edd45e)

1-(2-Ethoxyethyl)-2-(hexahydro-4-methyl-1,4-diazepin-1-yl)benzimidazole difumarate (KG-2413)

Compound Description: KG-2413 is recognized for its potent H1-antihistaminic activity. Research has focused on understanding its pharmacokinetic profile, including its metabolism and interspecies differences in absorption, distribution, and elimination []. Several metabolites of this compound have been identified and synthesized [].

[(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)

Compound Description: MK-4305 is a potent dual orexin receptor antagonist under investigation as a potential therapeutic agent for the treatment of primary insomnia []. The compound demonstrates improved pharmacokinetic properties and good in vivo efficacy.

Relevance: MK-4305 shares the core structure of a methylated diazepane ring with 1-(2-methoxybenzoyl)-4-methyl-1,4-diazepane. The key structural difference lies in the presence of a 7-methyl group on the diazepane ring in MK-4305, a modification introduced to improve the compound's pharmacokinetic profile []. (https://www.semanticscholar.org/paper/4db4895d06b143db4839a03398913b0140c75d64)

1-(1-[4-[1-(2-Methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2- methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662)

Compound Description: L-372,662 stands out as a potent oxytocin antagonist with promising in vitro and in vivo activity. This compound exhibits excellent oral bioavailability and has a favorable pharmacokinetic profile, making it a potential candidate for therapeutic development [].

Relevance: This compound shares a crucial structural feature with the target compound, 1-(2-methoxybenzoyl)-4-methyl-1,4-diazepane, specifically the 2-methoxybenzoyl moiety. This shared element suggests a potential commonality in their binding affinities or interactions with biological targets []. (https://www.semanticscholar.org/paper/d6907b8de335f09529e0028084459d6fbfb8585d)

Properties

Product Name

(2-Methoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone

IUPAC Name

(2-methoxyphenyl)-(4-methyl-1,4-diazepan-1-yl)methanone

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C14H20N2O2/c1-15-8-5-9-16(11-10-15)14(17)12-6-3-4-7-13(12)18-2/h3-4,6-7H,5,8-11H2,1-2H3

InChI Key

MWANIBNBOCUDFS-UHFFFAOYSA-N

SMILES

CN1CCCN(CC1)C(=O)C2=CC=CC=C2OC

Canonical SMILES

CN1CCCN(CC1)C(=O)C2=CC=CC=C2OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.